molecular formula C8H6BrNO2 B13946447 7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one

7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one

Katalognummer: B13946447
Molekulargewicht: 228.04 g/mol
InChI-Schlüssel: RZVXHNXXRQRLMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused furan and pyridine ring system

Vorbereitungsmethoden

The synthesis of 7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated precursors and methylation reactions to introduce the bromo and methyl groups at the desired positions on the furo-pyridine ring system. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide or sodium methoxide.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one include other furo-pyridine derivatives, such as:

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound has a similar fused ring system but with different substituents.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyridine ring but have different fused ring systems.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused pyridine ring but with different heterocyclic systems.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H6BrNO2

Molekulargewicht

228.04 g/mol

IUPAC-Name

7-bromo-5-methylfuro[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H6BrNO2/c1-10-4-6(9)7-5(8(10)11)2-3-12-7/h2-4H,1H3

InChI-Schlüssel

RZVXHNXXRQRLMS-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C2=C(C1=O)C=CO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.